molecular formula C19H14ClN3O2S B3003606 N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1223781-93-8

N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3003606
CAS No.: 1223781-93-8
M. Wt: 383.85
InChI Key: TVKYYZLOZMGHKX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a 5-chloro-2-methylphenyl group via an acetamide bridge. The benzothieno-pyrimidine scaffold is structurally analogous to quinazoline and purine systems, enabling interactions with biological targets such as cyclooxygenase-2 (COX-2) and tyrosine kinases .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-11-6-7-12(20)8-14(11)22-16(24)9-23-10-21-17-13-4-2-3-5-15(13)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKYYZLOZMGHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular Formula C16H14ClN3O2
Molecular Weight 315.76 g/mol
LogP 2.0357
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 2
Polar Surface Area 49.667 Ų

The biological activity of N-(5-chloro-2-methylphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies have indicated that this compound may exhibit anti-inflammatory and anticancer properties by modulating key signaling pathways.

Anticancer Activity

Research has demonstrated that N-(5-chloro-2-methylphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Results : IC50 values indicated potent inhibition of cell proliferation, with values ranging from 10 to 20 µM.

Anti-inflammatory Effects

In vitro studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity is crucial for potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Breast Cancer Cells
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
    • Findings : A dose-dependent reduction in cell viability was observed, with significant apoptosis markers noted in treated cells.
  • Inflammation Model Study
    • Objective : To assess anti-inflammatory properties in an LPS-induced inflammation model using RAW264.7 macrophages.
    • Methodology : Cells were pre-treated with the compound before LPS exposure.
    • Findings : The compound significantly reduced NO production and downregulated iNOS expression.

Comparison with Similar Compounds

Key Observations:

Anti-Inflammatory Activity: Compounds with sulfonamide or thioether substituents (e.g., ’s Compound 9) show potent COX-2 and iNOS inhibition, likely due to electron-withdrawing groups enhancing enzyme binding . The target compound’s 5-chloro-2-methylphenyl group may similarly modulate COX-2 affinity.

Anticancer Potential: Thiophene-substituted derivatives (e.g., ’s Compound 8) exhibit anti-breast cancer activity, with molecular weights >500 correlating with improved efficacy . The target compound’s lower molecular weight (~408) may affect pharmacokinetics.

Synthetic Feasibility: highlights eco-friendly synthesis routes for benzothieno-pyrimidines, suggesting scalable production for the target compound . In contrast, ’s derivatives require multi-step protocols with moderate yields (60–75%) .

Pharmacological Divergence

  • Anti-Inflammatory vs. Anticancer Focus : Derivatives with sulfonamide groups () prioritize anti-inflammatory applications, while thiophenyl analogs () target cancer . The target compound’s chloro-methylphenyl group may bridge these activities, though further testing is needed.
  • Benzofuro vs.

Contradictions and Limitations

  • and emphasize differing biological endpoints (cancer vs. inflammation), complicating direct comparisons.
  • Melting points and spectral data (e.g., IR, NMR) for the target compound are absent, limiting purity and stability assessments.

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